1H-Pyrrole-2,5-dione, 3,4-diethyl-
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Overview
Description
1H-Pyrrole-2,5-dione, 3,4-diethyl-: is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole-2,5-dione, where the 3 and 4 positions on the pyrrole ring are substituted with ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction is typically conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid to accelerate the reaction .
Industrial Production Methods: the Paal-Knorr synthesis remains a fundamental approach for producing pyrrole derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: The ethyl groups on the pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-diethyl- involves its interaction with various molecular targets and pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 3,4-Diethyl-2,5-dihydro-1H-pyrrole-2,5-dione
Comparison: 1H-Pyrrole-2,5-dione, 3,4-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrole-2,5-dione derivatives, it exhibits enhanced anti-inflammatory and antimicrobial activities, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
34085-07-9 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3,4-diethylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-3-5-6(4-2)8(11)9-7(5)10/h3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
ZTIUBYGVJYUYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC1=O)CC |
Origin of Product |
United States |
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